3-cyanothiophene-2-carboxylic Acid
Overview
Description
3-Cyanothiophene-2-carboxylic acid is a chemical compound that is part of the thiophene family, characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) on the thiophene ring. While the provided papers do not directly discuss 3-cyanothiophene-2-carboxylic acid, they do provide insights into related compounds and their synthesis, reactions, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related thiophene derivatives is well-documented in the provided papers. For instance, cyanoacetic acid derivatives are used as starting materials for multicomponent reactions (MCRs) to create a variety of 2-aminothiophene-3-carboxamides, as described in the Gewald-3CR variation . This suggests that similar methods could potentially be applied to synthesize 3-cyanothiophene-2-carboxylic acid by adjusting the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their chemical behavior. The presence of substituents like amino groups, cyano groups, and carboxylic acids can significantly influence the electronic distribution and reactivity of the thiophene ring. For example, the introduction of a cyano group can increase the electron-withdrawing capacity, which may affect the compound's reactivity in cycloaddition reactions .
Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions. Cycloaddition reactions of 3-vinylthiophen with different dienophiles result in a range of products, including benzo[b]thiophen derivatives . Similarly, 3-cyanothiophene-2-carboxylic acid might undergo cycloaddition reactions, given the presence of a reactive cyano group that can act as a dienophile.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their functional groups. For instance, the introduction of halogen atoms and alkoxy groups can lead to the formation of ethers of thiotetronic and α-halogenothiotetronic acids with high yields, indicating the potential for diverse reactivity and stability profiles . The presence of a cyano and carboxylic acid group in 3-cyanothiophene-2-carboxylic acid would likely result in a compound with distinct solubility, acidity, and reactivity characteristics.
Scientific Research Applications
Bioorganic and Medicinal Chemistry
- Summary of the application : 3-Cyanothiophene is an important heterocyclic scaffold in bioorganic and medicinal chemistry . It serves as a useful synthetic intermediate in the development of various pharmaceutical compounds .
- Methods of application or experimental procedures : The formation of 3-cyanothiophene derivatives can be achieved via a three-component reaction of chalcones, benzoylacetonitriles, and elemental sulfur . The ratios between these two thiophene products is 4:3 and could be varied by simply changing the promoting base as well as its stoichiometric ratio .
- Results or outcomes : The method was successfully extended to benzoylacetate in place of benzoylacetonitrile to provide thiophene-3-carboxylates .
Materials Science
- Summary of the application : 3-Cyanothiophene is also used in materials science as a privileged motif for photovoltaic development .
- Methods of application or experimental procedures : The same three-component reaction mentioned above can be used to produce 3-cyanothiophene derivatives .
- Results or outcomes : The formation of 3-cyanothiophene derivatives has been reported, which can be used in the development of photovoltaic materials .
In addition, it’s used in the formation of 3-cyanothiophene derivatives via a three-component reaction of chalcones, benzoylacetonitriles, and elemental sulfur . These derivatives have potential applications in various fields, although the specific details may vary depending on the exact derivative and its properties .
In addition, it’s used in the formation of 3-cyanothiophene derivatives via a three-component reaction of chalcones, benzoylacetonitriles, and elemental sulfur . These derivatives have potential applications in various fields, although the specific details may vary depending on the exact derivative and its properties .
properties
IUPAC Name |
3-cyanothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKYFPXBUQSQAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473985 | |
Record name | 3-cyanothiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyanothiophene-2-carboxylic Acid | |
CAS RN |
58231-00-8 | |
Record name | 3-cyanothiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyanothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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